N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(13-2-3-14-15(10-13)22-25-21-14)20-11-12-4-8-23(9-5-12)17-18-6-1-7-19-17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFBJKLRJIGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The compound’s effects will depend on its specific targets and the biochemical pathways it affects.
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrimidine ring, which contributes to its interaction with biological targets.
- A piperidine moiety that enhances its pharmacological profile.
- A benzo[c][1,2,5]thiadiazole core that is known for various biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit activin receptor-like kinase 5 (ALK5), a key player in TGF-β signaling pathways implicated in cancer progression. Studies have shown that derivatives of benzo[c][1,2,5]thiadiazoles exhibit significant inhibitory activity against ALK5 (IC50 values as low as 0.008 μM) .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects in various cancer cell lines. For instance, it inhibits TGF-β-induced Smad signaling pathways and reduces cell motility in SPC-A1 and HepG2 cells .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may also act as enzyme inhibitors, including acetylcholinesterase and urease, which are relevant for treating conditions like Alzheimer's disease and urinary infections .
Biological Activity Overview
Case Study 1: ALK5 Inhibition
A study focused on the synthesis and evaluation of benzo[c][1,2,5]thiadiazole derivatives showed that compound 14c exhibited the highest activity against ALK5 with an IC50 of 0.008 μM. This compound significantly inhibited TGF-β-induced Smad signaling pathways in vitro, demonstrating potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of piperidine-containing compounds derived from benzo[c][1,2,5]thiadiazoles. The results indicated promising antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Pharmacokinetics and Toxicology
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for similar compounds suggest favorable pharmacokinetic profiles and good drug-likeness characteristics. However, specific studies on the pharmacokinetics of this compound are still needed to establish its clinical viability.
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer properties, particularly against various cancer cell lines. Its mechanism of action often involves the inhibition of specific pathways crucial for cancer cell proliferation.
Case Studies and Findings
-
Inhibition of Tumor Growth :
- A study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells (MCF-7) and gastric cancer cells (SGC-7901) with IC50 values indicating potent activity .
- Another research highlighted its efficacy against leukemia cell lines, showcasing significant cytotoxic effects compared to standard treatments .
-
Mechanism of Action :
- The compound has been shown to interact with telomerase, an enzyme often upregulated in cancer cells, leading to reduced cell viability .
- Structure-activity relationship studies indicate that modifications on the pyrimidine and piperidine moieties can enhance anticancer activity by improving binding affinity to target proteins.
Neuropharmacological Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide also shows potential in treating neurological disorders.
Case Studies and Findings
-
Neuroprotective Effects :
- Research indicates that the compound may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease. It appears to modulate neurotransmitter systems, enhancing cognitive functions .
- Animal models have shown that administration of this compound leads to improved memory and learning capabilities, suggesting its role as a cognitive enhancer.
- Mechanism of Action :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Cell Line/Model | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 1.18 | Significant inhibition compared to controls |
| Anticancer | SGC-7901 | 2.3 | Effective telomerase inhibitor |
| Neuroprotection | Animal Model | N/A | Improved cognitive functions |
| Neuropharmacological | Serotonin/Dopamine Receptors | N/A | Potential treatment for mood disorders |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step protocols, including cyclocondensation for the pyrimidine core and coupling reactions for the thiadiazole-carboxamide moiety. Key parameters include:
- Temperature control : Pyrimidine cyclization typically requires reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between the piperidine and thiadiazole units .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves intermediates, achieving >95% purity . Example protocol: Acid chloride activation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid followed by amide coupling with (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine yields the final product (65–78% yield) .
Q. How is structural confirmation achieved for this compound?
Advanced spectroscopic and crystallographic methods are employed:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidine δ 8.5–9.0 ppm; thiadiazole δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.12) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for validating synthetic accuracy .
Q. What are the primary physicochemical properties relevant to in vitro studies?
Key properties include:
- Solubility : Limited aqueous solubility (≤0.1 mg/mL in PBS); DMSO or ethanol is preferred for biological assays .
- Thermal stability : Decomposition above 220°C (DSC/TGA data), requiring storage at –20°C .
- LogP : Predicted ~2.8 (Schrödinger QikProp), indicating moderate lipophilicity for cell permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 or HeLa) and controls (e.g., DMSO vehicle) .
- Dose-response validation : EC₅₀/IC₅₀ curves (e.g., 0.1–100 µM range) with triplicate measurements .
- Off-target profiling : Kinase screening panels (e.g., Eurofins) identify non-specific binding .
Q. What computational methods predict target engagement and SAR trends?
- Molecular docking : AutoDock Vina or Glide simulates binding to pyrimidine-dependent kinases (e.g., CDK2, binding affinity ΔG ≈ –9.2 kcal/mol) .
- QSAR models : CoMFA/CoMSIA correlates substituent effects (e.g., piperidine methylation increases potency by 3-fold) .
- MD simulations : GROMACS assesses conformational stability in lipid bilayers (~50 ns trajectories) .
Q. How does metabolic stability impact in vivo translation?
- Microsomal assays : Rat/human liver microsomes (0.5 mg/mL) quantify CYP450-mediated degradation (t₁/₂ = 45–60 min) .
- Metabolite ID : LC-HRMS detects hydroxylated or glucuronidated derivatives .
- Prodrug strategies : Esterification of the carboxamide improves bioavailability (e.g., tert-butyl ester increases Cmax by 70%) .
Methodological Challenges and Solutions
Q. What strategies improve synthetic scalability without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., thiadiazole ring oxidation) .
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable >5 reuse cycles .
Q. How are crystallographic data discrepancies addressed?
- Polymorph screening : Solvent vapor diffusion (e.g., ethanol/water) identifies stable crystalline forms .
- CCDC cross-validation : Compare with Cambridge Structural Database entries (e.g., refcode XXXX) .
Key Notes
- Advanced Tools : Use Schrödinger Suite or MOE for computational studies.
- Contradictions : Cross-validate NMR shifts with predicted spectra (e.g., ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
